molecular formula C8H7F3OS B13601453 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one

1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one

Cat. No.: B13601453
M. Wt: 208.20 g/mol
InChI Key: BMQHTUIMMCVQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one is an organic compound characterized by the presence of trifluoromethyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one can be synthesized through various methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with trifluoroacetone in the presence of a base, such as sodium hydroxide, under controlled conditions . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiophene derivatives.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
  • 1,1,1-Trifluoro-4-phenyl-2,4-butanedione
  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

Uniqueness: 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one is unique due to the presence of both trifluoromethyl and thiophene groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiophene ring contributes to its aromaticity and potential for π-π interactions .

Properties

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

1,1,1-trifluoro-4-thiophen-3-ylbutan-2-one

InChI

InChI=1S/C8H7F3OS/c9-8(10,11)7(12)2-1-6-3-4-13-5-6/h3-5H,1-2H2

InChI Key

BMQHTUIMMCVQTE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.